Megakaryocyte Development Inactivity
In a comparative study of anagrelide metabolism, the target compound RL603 exhibited no significant inhibitory effect on megakaryocyte development, contrasting sharply with the potent activity of anagrelide (IC50 = 26 ± 4 nM) and the major active metabolite BCH24426 (IC50 = 44 ± 6 nM) [1]. This establishes RL603 as a functionally distinct negative control or probe in hematopoiesis studies.
| Evidence Dimension | Inhibition of megakaryocyte development |
|---|---|
| Target Compound Data | No significant effect (functionally inactive) |
| Comparator Or Baseline | Anagrelide: IC50 = 26 ± 4 nM; BCH24426: IC50 = 44 ± 6 nM |
| Quantified Difference | > 20-fold lower potency relative to comparators (below detection threshold of active inhibition) |
| Conditions | CD34+ hematopoietic progenitor cells in liquid culture stimulated by thrombopoietin |
Why This Matters
This functional inactivity is a critical differentiator for researchers requiring a true negative control in anagrelide mechanism-of-action studies or for those investigating megakaryocyte maturation pathways without the confounding variable of potent PDE3 inhibition.
- [1] Wang G, et al. Comparison of the biological activities of anagrelide and its major metabolites in haematopoietic cell cultures. Br J Pharmacol. 2005;146(3):324-332. View Source
